![molecular formula C22H17N3O3S B2739078 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326908-40-0](/img/structure/B2739078.png)
3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile
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Overview
Description
The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted with a 4-ethoxyphenyl group and a benzonitrile group. The presence of these functional groups could potentially impart interesting chemical and biological properties to the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing nitrile group. The ethoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Scientific Research Applications
- Indole derivatives, including this compound, have been investigated for their anti-inflammatory and analgesic activities . Researchers have found that certain indole-based molecules exhibit promising effects in reducing inflammation and alleviating pain. Further studies could explore the precise mechanisms and potential clinical applications.
- Pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with our compound, have demonstrated significant inhibitory activity against cancer cells . Investigating the antiproliferative effects of our compound on specific cancer types could provide valuable insights for drug development.
Anti-Inflammatory and Analgesic Properties
Anticancer Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[3-(4-ethoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N3O3S/c1-2-28-18-8-6-17(7-9-18)25-21(26)20-19(10-11-29-20)24(22(25)27)14-16-5-3-4-15(12-16)13-23/h3-12,20H,2,14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIXSSSZFJFHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC=C4)C#N)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile |
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